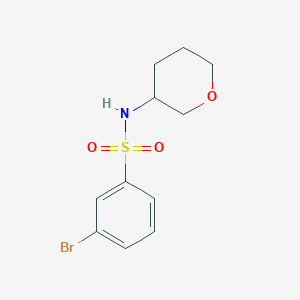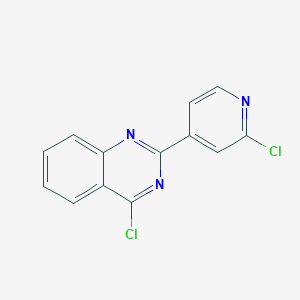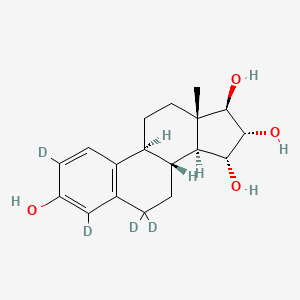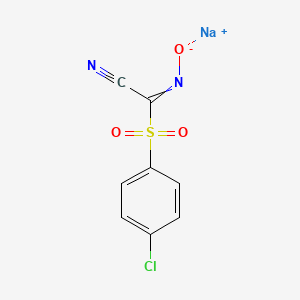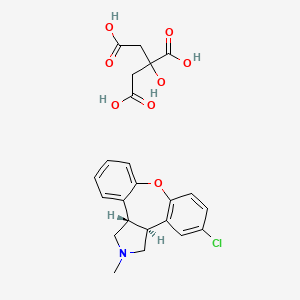
AsenapineCitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AsenapineCitrate is a compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is an atypical antipsychotic that belongs to the dibenzo-oxepino pyrrole class. This compound is known for its sublingual and transdermal formulations, which help to avoid extensive first-pass metabolism when ingested orally .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AsenapineCitrate involves several steps, starting from the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole with suitable reagents under controlled conditions . The process includes purification steps to obtain the desired crystal form of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: AsenapineCitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as temperature, pressure, and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound include its active pharmaceutical ingredient (API) and various intermediates used in its synthesis. These products are crucial for its therapeutic applications .
Applications De Recherche Scientifique
AsenapineCitrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate its effects on neurotransmitter systems and receptor binding. In medicine, this compound is extensively studied for its therapeutic potential in treating psychiatric disorders. In the industry, it is used in the development of new drug formulations and delivery systems .
Mécanisme D'action
AsenapineCitrate exerts its effects by acting as a multireceptor neuroleptic drug. It shows strong antagonism towards serotonin (5HT2A) and dopamine (D2) receptors, which helps to enhance dopamine and acetylcholine efflux in the brain. This mechanism is believed to improve cognitive function and reduce negative symptoms in patients with psychiatric disorders. Additionally, this compound has a high affinity for various serotonergic, dopaminergic, and adrenergic receptors, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
AsenapineCitrate is compared with other atypical antipsychotics such as Vraylar (cariprazine) and Lamictal (lamotrigine). While all these compounds are used to treat psychiatric disorders, this compound is unique due to its sublingual and transdermal formulations, which help to avoid first-pass metabolism. Additionally, this compound has a broader receptor affinity profile, making it a versatile option for treating various symptoms associated with psychiatric disorders .
List of Similar Compounds:- Vraylar (cariprazine)
- Lamictal (lamotrigine)
- Risperidone
- Olanzapine
- Quetiapine
These compounds share some similarities with this compound but differ in their specific receptor affinities, formulations, and therapeutic applications .
Propriétés
Formule moléculaire |
C23H24ClNO8 |
|---|---|
Poids moléculaire |
477.9 g/mol |
Nom IUPAC |
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m1./s1 |
Clé InChI |
UDXWQAFGHJZEIQ-CTHHTMFSSA-N |
SMILES isomérique |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


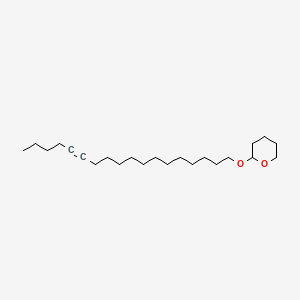
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
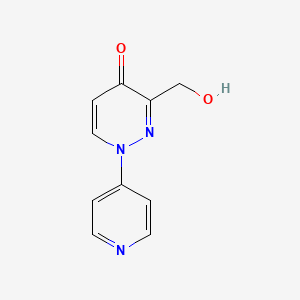

![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
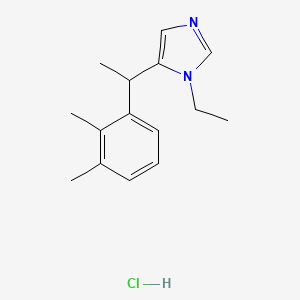
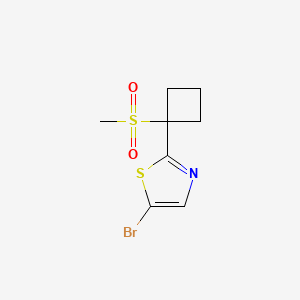
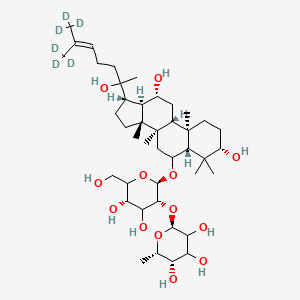
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
